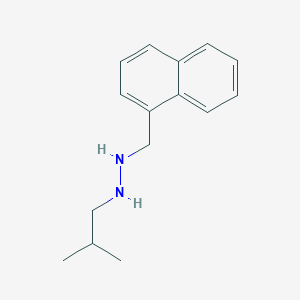

1-Isobutyl-2-(1-naphthylmethyl)hydrazine

Description

1-Isobutyl-2-(1-naphthylmethyl)hydrazine is a hydrazine derivative featuring an isobutyl group at the N1 position and a 1-naphthylmethyl substituent at the N2 position. This compound is cataloged under CAS number 1392879-02-5 and is commercially available for research purposes . Its structure combines the aromatic naphthalene system with a branched alkyl chain, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name |

1-(2-methylpropyl)-2-(naphthalen-1-ylmethyl)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2/c1-12(2)10-16-17-11-14-8-5-7-13-6-3-4-9-15(13)14/h3-9,12,16-17H,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYAHKIDYMYIWAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNNCC1=CC=CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Isobutyl-2-(1-naphthylmethyl)hydrazine involves the reaction of 1-naphthylmethyl chloride with isobutylhydrazine under controlled conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or column chromatography to achieve the desired purity.

Chemical Reactions Analysis

1-Isobutyl-2-(1-naphthylmethyl)hydrazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding hydrazones or azines.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or other reduced derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

1-Isobutyl-2-(1-naphthylmethyl)hydrazine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: This compound can be used in biochemical assays to study enzyme kinetics and inhibition, as well as in the development of diagnostic reagents.

Medicine: Research into its potential therapeutic effects is ongoing, particularly in the areas of cancer treatment and neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 1-Isobutyl-2-(1-naphthylmethyl)hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine moiety can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Structural Comparisons

The following table highlights key structural differences between 1-Isobutyl-2-(1-naphthylmethyl)hydrazine and related compounds:

Key Observations :

- Naphthylmethyl vs. naphthoylated derivatives : The absence of a carbonyl group in the target compound reduces hydrogen-bonding capacity, which could affect receptor binding .

- Sulfanyl and benzimidazole moieties in introduce additional sites for redox reactions or metal coordination, unlike the target compound .

Key Findings :

Physicochemical Properties

| Property | 1-Isobutyl-2-(1-naphthylmethyl)hydrazine | 1-(3-Methoxybenzoyl)-2-(1-naphthoyl)hydrazine | 1-(Naphthalen-1-ylmethylene)-2-phenylhydrazine |

|---|---|---|---|

| Molecular Weight | Not reported | 320.34 g/mol | ~268 g/mol (estimated) |

| Melting Point | Not reported | 189–191°C | Not reported |

| Lipophilicity (LogP) | High (isobutyl + naphthyl) | Moderate (acyl groups) | Moderate (phenyl + naphthyl) |

| Solubility | Likely low in water | Low (crystalline solid) | Low (hydrazone) |

Notes:

- Data gaps exist for the target compound, highlighting the need for experimental characterization.

- Acylated derivatives () show higher polarity due to carbonyl groups, reducing LogP compared to alkylhydrazines .

Biological Activity

1-Isobutyl-2-(1-naphthylmethyl)hydrazine, a hydrazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by the presence of an isobutyl group and a naphthylmethyl moiety, which may influence its interaction with biological targets. This article provides an overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of 1-Isobutyl-2-(1-naphthylmethyl)hydrazine can be represented as follows:

Synthesis Methods

The synthesis of 1-Isobutyl-2-(1-naphthylmethyl)hydrazine typically involves the following steps:

- Formation of Hydrazine Derivative : The initial step involves the reaction of isobutyl hydrazine with 1-naphthylmethyl carbonyl compounds under acidic or basic conditions.

- Purification : The product is purified using recrystallization or chromatography techniques to obtain a pure form suitable for biological testing.

The biological activity of 1-Isobutyl-2-(1-naphthylmethyl)hydrazine is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The specific mechanisms may involve:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : By binding to specific receptors, it may modulate signaling pathways that affect cell proliferation and survival.

Anticancer Activity

Recent studies have indicated that 1-Isobutyl-2-(1-naphthylmethyl)hydrazine exhibits significant anticancer properties. For instance:

- In Vitro Studies : The compound has shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells, with IC50 values ranging from 10 to 30 µM.

- Mechanistic Insights : It appears to induce apoptosis in cancer cells through the activation of caspase pathways and the downregulation of anti-apoptotic proteins.

Antimicrobial Properties

In addition to its anticancer activity, this compound has demonstrated antimicrobial effects against both Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

These findings suggest that the compound could be developed as a potential antimicrobial agent.

Case Study 1: Anticancer Efficacy

A study published in Drug Discoveries & Therapeutics evaluated the anticancer efficacy of 1-Isobutyl-2-(1-naphthylmethyl)hydrazine in vivo using a mouse model bearing xenografted tumors. The treatment group showed a significant reduction in tumor volume compared to control groups, indicating its potential as an effective therapeutic agent against specific types of cancer.

Case Study 2: Antimicrobial Activity

In another study focused on antimicrobial properties, researchers tested the efficacy of this compound against clinically isolated strains of bacteria. The results demonstrated that it inhibited bacterial growth effectively, suggesting its potential use in treating bacterial infections resistant to conventional antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.